2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a bromophenyl group, a methoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the benzylsulfanyl, bromophenyl, and methoxyphenyl groups. Common reagents used in these reactions include various halogenating agents, sulfur-containing compounds, and aromatic amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and substituted triazolopyrimidines.
Scientific Research Applications
2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines with different substituents, such as:
- 2-(methylsulfanyl)-7-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C27H24BrN5O2S |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H24BrN5O2S/c1-17-23(25(34)30-21-11-13-22(35-2)14-12-21)24(19-9-6-10-20(28)15-19)33-26(29-17)31-27(32-33)36-16-18-7-4-3-5-8-18/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
PHBTYRHLURULSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=CC=C4)Br)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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